molecular formula C6H12N2S B13098334 3-Propylthiazolidin-2-imine

3-Propylthiazolidin-2-imine

Cat. No.: B13098334
M. Wt: 144.24 g/mol
InChI Key: SVSBMCBDEBWCQG-UHFFFAOYSA-N
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Description

3-Propylthiazolidin-2-imine is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylthiazolidin-2-imine typically involves the reaction of an aldimine, an alkyne, and isothiocyanates. This reaction proceeds via a 5-exo digonal cyclization of a propargyl thiourea, formed in situ in the presence of a zinc(II) catalyst . The reaction conditions often include the use of dichloromethane as a solvent and scandium(III) triflate as a catalyst at low temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for higher yield, purity, and selectivity. This may include the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions: 3-Propylthiazolidin-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Propylthiazolidin-2-imine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

3-propyl-1,3-thiazolidin-2-imine

InChI

InChI=1S/C6H12N2S/c1-2-3-8-4-5-9-6(8)7/h7H,2-5H2,1H3

InChI Key

SVSBMCBDEBWCQG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCSC1=N

Origin of Product

United States

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